Cas no 899963-06-5 (5-(6-bromo-4-phenylquinazolin-2-yl)amino-2-hydroxybenzoic acid)

5-(6-bromo-4-phenylquinazolin-2-yl)amino-2-hydroxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- XUWLXMRYNPQJGK-UHFFFAOYSA-N
- 5-(6-bromo-4-phenylquinazolin-2-yl)amino-2-hydroxybenzoic acid
-
- Inchi: 1S/C21H14BrN3O3/c22-13-6-8-17-15(10-13)19(12-4-2-1-3-5-12)25-21(24-17)23-14-7-9-18(26)16(11-14)20(27)28/h1-11,26H,(H,27,28)(H,23,24,25)
- InChI Key: XUWLXMRYNPQJGK-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC(NC2=NC(C3=CC=CC=C3)=C3C(=N2)C=CC(Br)=C3)=CC=C1O
5-(6-bromo-4-phenylquinazolin-2-yl)amino-2-hydroxybenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3085-0069-4mg |
5-[(6-bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid |
899963-06-5 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F3085-0069-3mg |
5-[(6-bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid |
899963-06-5 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F3085-0069-2mg |
5-[(6-bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid |
899963-06-5 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F3085-0069-75mg |
5-[(6-bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid |
899963-06-5 | 90%+ | 75mg |
$208.0 | 2023-07-28 | |
Life Chemicals | F3085-0069-20μmol |
5-[(6-bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid |
899963-06-5 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F3085-0069-25mg |
5-[(6-bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid |
899963-06-5 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F3085-0069-100mg |
5-[(6-bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid |
899963-06-5 | 90%+ | 100mg |
$248.0 | 2023-07-28 | |
Life Chemicals | F3085-0069-50mg |
5-[(6-bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid |
899963-06-5 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F3085-0069-10μmol |
5-[(6-bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid |
899963-06-5 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F3085-0069-5mg |
5-[(6-bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid |
899963-06-5 | 90%+ | 5mg |
$69.0 | 2023-07-28 |
5-(6-bromo-4-phenylquinazolin-2-yl)amino-2-hydroxybenzoic acid Related Literature
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
Additional information on 5-(6-bromo-4-phenylquinazolin-2-yl)amino-2-hydroxybenzoic acid
Introduction to 5-(6-bromo-4-phenylquinazolin-2-yl)amino-2-hydroxybenzoic Acid (CAS No. 899963-06-5)
5-(6-bromo-4-phenylquinazolin-2-yl)amino-2-hydroxybenzoic acid is a significant compound in the realm of pharmaceutical research, exhibiting a complex molecular structure that has garnered considerable attention from the scientific community. This compound, identified by its CAS number 899963-06-5, belongs to a class of molecules that are being extensively studied for their potential therapeutic applications. The unique combination of a quinazoline core and an amino-substituted hydroxybenzoic acid moiety makes this molecule a promising candidate for further investigation in drug discovery and development.
The quinazoline scaffold is a well-known pharmacophore in medicinal chemistry, with numerous derivatives having demonstrated biological activity across various disease pathways. Specifically, the 6-bromo-4-phenylquinazolin-2-yl moiety in this compound introduces specific electronic and steric properties that can influence its interactions with biological targets. The presence of a bromine atom at the 6-position of the quinazoline ring enhances its reactivity and binding affinity, making it an attractive component for designing novel therapeutic agents.
Furthermore, the amino group attached to the quinazoline ring and the hydroxybenzoic acid component contribute to the compound's overall functionality. The hydroxybenzoic acid moiety is known for its role in various biological processes, including antioxidant and anti-inflammatory activities. This structural feature suggests that 5-(6-bromo-4-phenylquinazolin-2-yl)amino-2-hydroxybenzoic acid may exhibit multiple biological effects, making it a versatile compound for therapeutic intervention.
In recent years, there has been a growing interest in quinazoline derivatives due to their reported efficacy in treating conditions such as cancer, infectious diseases, and inflammatory disorders. The 5-(6-bromo-4-phenylquinazolin-2-yl)amino-2-hydroxybenzoic acid structure has been the focus of several studies aimed at identifying new pharmacological targets and optimizing drug-like properties. Researchers have been particularly interested in its potential as an inhibitor of kinases and other enzymes involved in cell signaling pathways relevant to disease progression.
One of the most compelling aspects of this compound is its potential to modulate key signaling pathways that are dysregulated in various diseases. For instance, studies have shown that quinazoline derivatives can interact with tyrosine kinases, which are critical players in cancer cell proliferation and survival. The brominated phenyl ring in 5-(6-bromo-4-phenylquinazolin-2-yl)amino-2-hydroxybenzoic acid may enhance its binding affinity to these kinases, leading to more effective inhibition.
The hydroxybenzoic acid component also plays a crucial role in determining the compound's biological activity. Hydroxycarboxylic acids are known for their ability to chelate metal ions and participate in redox reactions, which can be exploited for therapeutic purposes. In the context of this compound, the hydroxy group may facilitate interactions with metal-dependent enzymes or serve as a hydrogen bond acceptor, enhancing its binding to biological targets.
Recent advances in computational chemistry have enabled researchers to predict the binding modes and affinity of small molecules like 5-(6-bromo-4-phenylquinazolin-2-yl)amino-2-hydroxybenzoic acid to their target proteins. These computational studies have provided valuable insights into how structural modifications can be made to improve potency and selectivity. For example, molecular docking simulations have shown that slight alterations in the position or type of substituents on the quinazoline ring can significantly impact binding affinity.
In vitro studies have begun to explore the pharmacological profile of 5-(6-bromo-4-phenylquinazolin-2-yl)amino-2-hydroxybenzoic acid, with initial results indicating promising activity against certain cancer cell lines. These studies have focused on evaluating its ability to inhibit key enzymes involved in tumor growth and metastasis. Additionally, preliminary toxicology assessments have been conducted to assess its safety profile, which is crucial for advancing it towards clinical development.
The synthesis of this compound presents an interesting challenge due to its complex structure. Advanced synthetic methodologies have been employed to construct the quinazoline core and introduce the necessary substituents at specific positions. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds between the quinazoline ring and other functional groups. The synthesis also involves careful protection-deprotection strategies to ensure regioselectivity and high yield.
The development of new synthetic routes has been driven by the need for scalable and cost-effective production methods. Researchers have explored various synthetic pathways to optimize yield and purity while minimizing side reactions. These efforts are essential for ensuring that sufficient quantities of 5-(6-bromo-4-phenylquinazolin-2-yaml)amino--hydroxybenzoic acid can be produced for both preclinical and clinical studies.
The potential applications of this compound extend beyond oncology. Emerging evidence suggests that it may also have utility in treating inflammatory diseases by modulating immune responses. The ability of quinazoline derivatives to interact with cytokine receptors and signaling pathways has been well-documented, making them attractive candidates for anti-inflammatory therapies.
In conclusion, 5-(6-bromo--phenylquinazolin--yml)amino--hydroxybenzoic acid (CAS No. 899963--06--5) is a structurally complex molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile candidate for further investigation into various therapeutic applications. Ongoing studies aim to elucidate its mechanism of action, optimize its pharmacological properties, and advance it towards clinical development.
899963-06-5 (5-(6-bromo-4-phenylquinazolin-2-yl)amino-2-hydroxybenzoic acid) Related Products
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)



